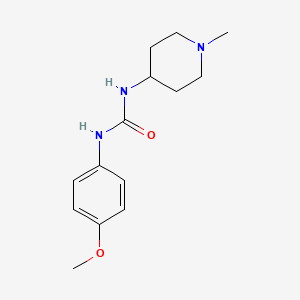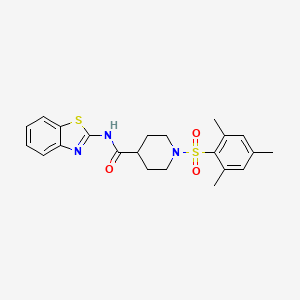![molecular formula C15H24N2O4S B7537410 N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7537410.png)
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide, also known as MPSP, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties.
作用機序
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis. Additionally, N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has been shown to modulate the activity of the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has also been shown to modulate the activity of certain neurotransmitters, suggesting that it may have potential as a treatment for neurological disorders such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has several advantages for lab experiments, including its relatively low toxicity and ease of synthesis. However, N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide's mechanism of action is not fully understood, which may limit its potential therapeutic applications. Additionally, more research is needed to determine the optimal dosage and administration of N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide for different conditions.
将来の方向性
There are several potential future directions for research on N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide. One area of interest is the development of N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide-based therapies for cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide's mechanism of action and its effects on different signaling pathways and enzymes. Further studies are also needed to determine the optimal dosage and administration of N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide for different conditions, as well as its potential side effects. Overall, N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide shows promise as a potential therapeutic agent for a variety of conditions, and further research is needed to fully explore its potential.
合成法
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide can be synthesized through a multi-step process involving the reaction of 3-amino-N-methylbenzamide with propan-2-yl sulfonate followed by the addition of 3-methoxypropylamine. The resulting product is then purified through recrystallization to obtain N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide in its final form.
科学的研究の応用
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases. Research has shown that N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has anti-tumor effects, inhibiting the growth and proliferation of cancer cells. Additionally, N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has been shown to have neuroprotective effects, reducing neuronal damage and inflammation in the brain.
特性
IUPAC Name |
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-12(2)17(3)22(19,20)14-8-5-7-13(11-14)15(18)16-9-6-10-21-4/h5,7-8,11-12H,6,9-10H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMLAAVYYSSJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7537341.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B7537347.png)

![N-(1H-1,2,4-triazol-5-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7537352.png)
![1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)


![3-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7537381.png)
![5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B7537384.png)

![N-[3-[5-(dimethylsulfamoyl)-2-methylanilino]-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B7537396.png)
![(2S)-1-[[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol](/img/structure/B7537398.png)
